

# Crystalline Forms of Gepotidacin Mesylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Gepotidacin is a first-in-class, novel triazaacenaphthylene antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] It is formulated as a mesylate salt for oral administration.[1] The solid-state properties of the active pharmaceutical ingredient (API) are critical for drug product development, manufacturing, stability, and bioavailability. This technical guide provides an in-depth overview of the known crystalline forms of **gepotidacin mesylate**, presenting key analytical data and the experimental protocols used for their characterization.

## **Summary of Crystalline Forms**

**Gepotidacin mesylate** has been shown to exist in multiple crystalline forms, including a dihydrate, an anhydrate, and a monohydrate.[5][6] The dihydrate form is reported to be the most thermodynamically stable form at ambient temperature.[6]

#### **Data Presentation**

The following tables summarize the quantitative data for the characterized crystalline forms of **gepotidacin mesylate**.

Table 1: Powder X-ray Diffraction (PXRD) Data



| Crystalline Form                           | Characteristic 2θ Angles<br>(°) [Cu Kα radiation]      | Reference |
|--------------------------------------------|--------------------------------------------------------|-----------|
| Gepotidacin Mesylate<br>Dihydrate (Form 1) | 9.0, 11.5, 13.4, 14.3, 14.9,<br>15.5, 17.6, 18.6, 20.7 | [5]       |
| Gepotidacin Mesylate<br>Anhydrate (Form 2) | 7.1, 9.7, 12.1, 14.2, 15.2, 17.3,<br>20.2              | [5][7]    |
| Gepotidacin Mesylate<br>Monohydrate        | 5.6, 7.1, 8.8, 11.2, 13.0, 13.7,<br>20.1, 21.6, 23.3   | [5]       |

Table 2: Thermal Analysis Data

| Crystalline Form                           | Technique | Key Observations                                                  | Reference |
|--------------------------------------------|-----------|-------------------------------------------------------------------|-----------|
| Gepotidacin Mesylate<br>Dihydrate (Form 1) | TGA       | Approximately 6% weight loss between 30-130 °C                    | [5]       |
| Gepotidacin Mesylate<br>Anhydrate (Form 2) | DSC       | Endotherm with an<br>onset temperature of<br>approximately 201 °C | [5]       |
| Gepotidacin Mesylate<br>Anhydrate (Form 2) | TGA       | Approximately 2%<br>weight loss between<br>25-200 °C              | [5]       |

Table 3: Single-Crystal X-ray Diffraction (SCXRD) Data



| Crystalli<br>ne Form                                     | Space<br>Group | Unit<br>Cell<br>Paramet<br>ers                                                                                                 | Volume<br>(ų)   | Z' | Molecul<br>es/Unit<br>Cell | Calculat<br>ed<br>Density<br>(g/cm³) | Referen<br>ce |
|----------------------------------------------------------|----------------|--------------------------------------------------------------------------------------------------------------------------------|-----------------|----|----------------------------|--------------------------------------|---------------|
| Gepotida<br>cin<br>Mesylate<br>Dihydrate<br>(Form 1)     | P212121        | a = Not<br>Reported<br>, b = Not<br>Reported<br>, c = Not<br>Reported<br>, $\alpha$ = 90°,<br>$\beta$ = 90°, $\gamma$<br>= 90° | 2759.7(4)       | 1  | 4                          | 1.398                                | [5]           |
| Gepotida<br>cin<br>Mesylate<br>Anhydrat<br>e (Form<br>2) | P21            | a = 12.3921( 7) Å, b = 7.0262(4) Å, c = 14.6536( 9) Å, α = 90°, β = 95.0077( 13)°, γ = 90°                                     | 1271.01(<br>13) | 1  | 2                          | 1.423                                | [5]           |

# **Experimental Protocols**

The following methodologies are based on the procedures described in the cited literature for the characterization of **gepotidacin mesylate** crystalline forms.

# **Powder X-ray Diffraction (PXRD)**

• Instrument: PANalytical Empyrean diffractometer.[5]

• Radiation: Cu Kα.[5]



• Sample Preparation: Samples were mounted on Si zero-background wafers.[5]

## **Differential Scanning Calorimetry (DSC)**

- Instrument: TA Instruments Q200 differential scanning calorimeter.[5]
- Heating Rate: 10 °C/min.[5]
- Sample Pans: Crimped aluminum pans.[5]
- Purge Gas: Nitrogen at a flow rate of 50 mL/min.[5]

## **Thermogravimetric Analysis (TGA)**

- Instrument: TA Instruments Q50 or Q5000 thermogravimetric analyzer.
- Heating Rate: 10 °C/min.[5]
- Purge Gas: Nitrogen at a flow rate of 25 mL/min or 60 mL/min.[5]

## **Single-Crystal X-ray Diffraction (SCXRD)**

- Instrument: Bruker D8 Venture system.[5]
- Radiation Source: Incoatec microfocus 3.0 Cu Kα Source.[5]
- Data Collection and Processing: Data collection and unit cell indexing were performed using the APEX3 v2017.3-0 suite. Processing of the measured intensity data was carried out with SAINT V8.[5]
- Sample Preparation for Dihydrate (Form 1): A single crystal was prepared by slow cooling from a solution of gepotidacin mesylate in a water/2-propanol mixture.[5]
- Sample Preparation for Anhydrate (Form 2): A single crystal of gepotidacin mesylate anhydrate was prepared by slow cooling from a 2-propanol solution.[5]

# **Interconversion of Crystalline Forms**



A key relationship observed is the conversion of the anhydrate Form 2 to the dihydrate Form 1. This conversion occurs under ambient conditions within an hour and is driven by the uptake of atmospheric moisture. Dynamic Vapor Sorption (DVS) analysis of the anhydrate form shows a critical relative humidity at 60%, with a 4.8% water uptake, indicating the conversion to the dihydrate.[5]



Click to download full resolution via product page

Conversion pathway of **Gepotidacin Mesylate** forms.

#### Conclusion

The solid-state landscape of **gepotidacin mesylate** is characterized by the existence of at least three crystalline forms: a dihydrate (Form 1), an anhydrate (Form 2), and a monohydrate. The dihydrate is the most stable form under ambient conditions, and the anhydrate readily converts to the dihydrate in the presence of moisture. A thorough understanding and control of these crystalline forms are essential for the consistent manufacturing and performance of gepotidacin drug products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. Gepotidacin - Wikipedia [en.wikipedia.org]



- 2. medchemexpress.com [medchemexpress.com]
- 3. drugs.com [drugs.com]
- 4. Gepotidacin | topoisomerase II Inhibitor | TargetMol [targetmol.com]
- 5. WO2021219637A1 Crystalline forms of gepotidacin Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Crystalline Forms of Gepotidacin Mesylate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10859644#crystalline-forms-of-gepotidacin-mesylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com